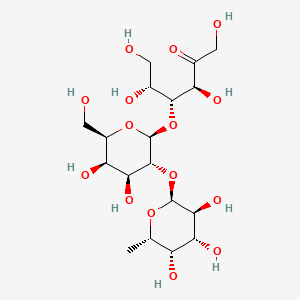
2,3-Diamino-6-(difluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diamino-6-(difluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H7F2N3. This compound is characterized by the presence of two amino groups at the 2 and 3 positions and a difluoromethyl group at the 6 position on a pyridine ring. It is a valuable building block in organic synthesis due to its unique reactivity and structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-6-(difluoromethyl)pyridine can be achieved through various methods. One common approach involves the nucleophilic substitution of halogenated pyridines. For instance, starting from 2,3-dichloro-6-(difluoromethyl)pyridine, the chlorine atoms can be substituted with amino groups using ammonia or other amine sources under suitable conditions .
Another method involves the reduction of 2,3-dinitro-6-(difluoromethyl)pyridine. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon, under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Common solvents include organic solvents like ethanol or methanol, and the reactions are often conducted under controlled temperature and pressure to maximize efficiency .
化学反応の分析
Types of Reactions
2,3-Diamino-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dinitro-6-(difluoromethyl)pyridine.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
科学的研究の応用
2,3-Diamino-6-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用機序
The mechanism of action of 2,3-Diamino-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
類似化合物との比較
Similar Compounds
2,3-Diaminopyridine: Lacks the difluoromethyl group, making it less lipophilic and potentially less reactive in certain contexts.
2,3-Diamino-6-methylpyridine: Contains a methyl group instead of a difluoromethyl group, resulting in different chemical and biological properties.
Uniqueness
2,3-Diamino-6-(difluoromethyl)pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H7F2N3 |
|---|---|
分子量 |
159.14 g/mol |
IUPAC名 |
6-(difluoromethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C6H7F2N3/c7-5(8)4-2-1-3(9)6(10)11-4/h1-2,5H,9H2,(H2,10,11) |
InChIキー |
WHDVDOFIJZRCTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1N)N)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292808.png)

![2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose](/img/structure/B15292813.png)
![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline](/img/structure/B15292819.png)


![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/structure/B15292831.png)
![(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)](/img/structure/B15292835.png)


![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)
![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)

